Tredaptive - 1046050-73-0

Tredaptive

Catalog Number: EVT-1578450
CAS Number: 1046050-73-0
Molecular Formula: C27H24ClFN2O6S
Molecular Weight: 559.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tredaptive is classified under lipid-modifying agents, specifically targeting dyslipidemia. The active ingredients are derived from well-established compounds in lipid management: nicotinic acid, a vitamin B3 derivative, and laropiprant, a synthetic compound developed to reduce flushing associated with nicotinic acid therapy. The combination was approved by regulatory authorities, including the European Medicines Agency, for use in patients with specific lipid profile abnormalities .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tredaptive involves the integration of nicotinic acid and laropiprant. Nicotinic acid can be synthesized through various methods, including the oxidation of nicotine or by chemical modification of pyridine derivatives. Laropiprant is synthesized through a multi-step process involving the formation of the DP1 receptor antagonist from simpler organic precursors using techniques such as cross-coupling reactions and functional group modifications .

The synthesis emphasizes efficiency and selectivity, aiming to minimize waste and maximize yield. Transition metal-catalyzed reactions are often employed to enhance reaction rates and selectivity in pharmaceutical synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tredaptive can be described as a combination of the structures of its two active components:

  • Nicotinic Acid: C₆H₅N₃O₂
  • Laropiprant: C₁₇H₁₉N₃O₂S

The molecular formula for Tredaptive reflects these components, indicating a complex interaction between them that enhances its pharmacological effects. The structural representation includes functional groups characteristic of both compounds, contributing to their lipid-modifying properties .

Chemical Reactions Analysis

Reactions and Technical Details

In vivo, Tredaptive undergoes various metabolic reactions primarily in the liver. Nicotinic acid's mechanism involves inhibition of diacylglycerol acyltransferase-2, leading to decreased triglyceride synthesis and increased degradation of apolipoprotein B-containing lipoproteins. Laropiprant's role is to block the vasodilatory effects mediated by prostaglandin D2, thereby reducing flushing without impairing the lipid-modifying effects of nicotinic acid .

Key reactions include:

  • Hydrolysis of ester bonds in laropiprant.
  • Oxidative metabolism of nicotinic acid.

These reactions are crucial for understanding both efficacy and potential side effects.

Mechanism of Action

Process and Data

Tredaptive's mechanism involves two primary actions:

  1. Nicotinic Acid Action: It activates specific receptors that lead to increased HDL-C levels while decreasing LDL-C and triglycerides through enhanced hepatic metabolism.
  2. Laropiprant Action: By antagonizing DP1 receptors, it mitigates flushing caused by prostaglandin D2 release during nicotinic acid administration.

This dual-action mechanism allows for effective lipid management with reduced adverse effects, making it particularly useful in clinical settings for patients intolerant to traditional nicotinic acid formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Nicotinic Acid:
    • Molecular Weight: 123.11 g/mol
    • Melting Point: 130 °C
    • Solubility: Soluble in water, ethanol, and ether.
  • Laropiprant:
    • Molecular Weight: 305.41 g/mol
    • Melting Point: Not specified but typically stable under standard conditions.
    • Solubility: Soluble in organic solvents; limited solubility in water.

Tredaptive exhibits properties conducive to oral administration, with its components providing stability and bioavailability essential for therapeutic efficacy .

Applications

Scientific Uses

Tredaptive is primarily used in clinical settings for managing dyslipidemia, particularly in patients who exhibit intolerance to statins or those requiring additional lipid-lowering therapy. Its unique formulation allows healthcare providers to offer an effective treatment option that addresses both lipid profiles and side effect management.

Research continues into its broader applications in cardiovascular health, exploring potential benefits beyond lipid modification, including anti-inflammatory effects linked to its active components .

Pharmacological Composition of Tredaptive: Nicotinic Acid and Laropiprant Synergy

Tredaptive represented a novel approach to lipid management through its dual-component formulation combining two pharmacologically distinct agents:

  • Nicotinic Acid (1000 mg): A water-soluble B-complex vitamin (B3) with established lipid-modifying properties at therapeutic doses substantially higher than nutritional requirements. Nicotinic acid exerts multifaceted effects on lipid metabolism primarily through agonism of the HM74A (GPR109A) receptor in adipocytes. This G-protein coupled receptor activation inhibits adenylate cyclase, reducing intracellular cAMP levels and suppressing hormone-sensitive lipase activity. The consequent reduction in free fatty acid mobilization from adipose tissue to the liver decreases hepatic triglyceride synthesis and subsequent VLDL production. As LDL particles derive from VLDL metabolism, this cascade ultimately lowers circulating LDL cholesterol concentrations [4]. Beyond these effects, nicotinic acid uniquely:
  • Increases HDL cholesterol by 16-35% through reduced hepatic catabolism of apolipoprotein A1 (ApoA1), thereby extending HDL particle half-life and enhancing reverse cholesterol transport [4] [5]
  • Lowers lipoprotein(a) [Lp(a)] by approximately 30% through mechanisms distinct from LDL reduction and unrelated to statin pathways [4] [5]
  • Reduces triglycerides by 20-40% via DGAT2 inhibition, which limits triglyceride synthesis and promotes intracellular ApoB degradation [4]

  • Laropiprant (20 mg): A selective, high-affinity antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). Unlike nicotinic acid, laropiprant lacks intrinsic lipid-modifying activity. Its inclusion specifically addresses a major limitation of nicotinic acid therapy: cutaneous flushing. This physiological response occurs because nicotinic acid activation of HM74A receptors in skin immune cells (Langerhans cells, dendritic cells) stimulates PGD2 biosynthesis. PGD2 then binds to DP1 receptors on dermal blood vessels, causing vasodilation and the characteristic flushing response. By blocking DP1 receptors, laropiprant inhibits this downstream vasodilatory effect without interfering with nicotinic acid's beneficial lipid-modifying actions mediated through hepatic pathways [1] [4].

The pharmacological synergy of this combination centered on enabling effective dosing of nicotinic acid while mitigating a treatment-limiting side effect. Clinical evidence demonstrated that the addition of laropiprant reduced nicotinic acid-induced flushing episodes by approximately 50% compared to extended-release nicotinic acid monotherapy. This translated to significantly improved treatment adherence, with early trials showing discontinuation rates of 10.2% in the combination group versus 22.2% with nicotinic acid alone [1] [4].

Table 1: Pharmacodynamic Effects of Tredaptive Components

ComponentPrimary TargetMechanism of ActionTherapeutic EffectLipid Impact
Nicotinic AcidAdipocyte HM74A ReceptorAgonism → ↓ cAMP → ↓ HSL activity↓ Hepatic VLDL synthesis↓ LDL-C (14-20%) ↓ TG (20-40%) ↑ HDL-C (16-35%) ↓ Lp(a) (~30%)
Nicotinic AcidHepatocyte HDL Receptor↓ ATP synthase β-chain expression↓ HDL catabolism↑ HDL-C particle half-life
Nicotinic AcidDGAT2 EnzymeInhibition↓ Triglyceride synthesis↓ Triglycerides
LaropiprantDermal DP1 ReceptorAntagonismBlocks PGD2 vasodilationPrevents flushing (no lipid effect)

Properties

CAS Number

1046050-73-0

Product Name

Tredaptive

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid

Molecular Formula

C27H24ClFN2O6S

Molecular Weight

559.0 g/mol

InChI

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1

InChI Key

ZZRFQBQNZLFESZ-BTQNPOSSSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.